An In-Depth Technical Guide to 4,5-Diphenyl-1,3-dioxol-2-one: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 4,5-Diphenyl-1,3-dioxol-2-one: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4,5-Diphenyl-1,3-dioxol-2-one, also known as diphenylvinylene carbonate, emerges as a significant intermediate. Its unique cyclic carbonate structure, embedded with phenyl functionalities, offers a gateway to a diverse array of chemical transformations, making it a valuable tool in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 4,5-Diphenyl-1,3-dioxol-2-one, from its fundamental properties and synthesis to its applications as a key intermediate in drug development, with a particular focus on its role in the preparation of anticoagulant and anti-inflammatory drugs.[1]
Core Molecular Characteristics
4,5-Diphenyl-1,3-dioxol-2-one is a solid organic compound with the chemical formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[2] Its structure features a five-membered dioxolone ring with two phenyl groups attached to the carbon-carbon double bond. This arrangement confers specific reactivity and stability to the molecule, making it a subject of interest for synthetic chemists.
| Property | Value | Source |
| CAS Number | 21240-34-6 | [2] |
| Molecular Formula | C₁₅H₁₀O₃ | [2] |
| Molecular Weight | 238.24 g/mol | [2] |
| Appearance | White to light yellow solid | [3][4] |
| Melting Point | 71-75 °C | [5] |
| Boiling Point (Predicted) | 366.3 ± 52.0 °C | [5] |
| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [5] |
Synthesis of 4,5-Diphenyl-1,3-dioxol-2-one: A Laboratory Perspective
The primary and most direct route to 4,5-Diphenyl-1,3-dioxol-2-one involves the reaction of benzoin (an α-hydroxyketone) with a suitable carbonylating agent. While various phosgene derivatives can be employed, the use of safer and more manageable reagents is preferred in modern laboratory settings.
Mechanistic Insights into Vinylene Carbonate Formation
The formation of the 1,3-dioxol-2-one ring from an α-hydroxyketone is a well-established transformation in organic chemistry. The reaction generally proceeds via a base-catalyzed mechanism. The base deprotonates the hydroxyl group of the α-hydroxyketone, forming an alkoxide. This nucleophilic alkoxide then attacks the carbonylating agent (e.g., a derivative of phosgene or a carbonate). An intramolecular cyclization follows, with the carbonyl oxygen of the original ketone attacking the newly formed carbonyl group, leading to the formation of the five-membered ring and the elimination of a leaving group.
Caption: Generalized mechanism for the formation of vinylene carbonates.
Experimental Protocol: Synthesis from Benzoin
Materials:
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Benzoin
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Triphosgene or Diphenyl Carbonate
-
A suitable base (e.g., N,N-dimethylaniline, triethylamine, or potassium carbonate)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Apparatus for inert atmosphere reaction
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoin in the anhydrous solvent.
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Add the base to the solution and stir.
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Dissolve the carbonylating agent (e.g., triphosgene) in the anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
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After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess reagent is quenched.
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The crude product is then worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 4,5-diphenyl-1,3-dioxol-2-one.
Note: The use of phosgene or its derivatives requires extreme caution and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4,5-Diphenyl-1,3-dioxol-2-one. While specific spectra for the diphenyl compound are not available in the provided search results, data for the analogous 4,5-dimethyl-1,3-dioxol-2-one can offer valuable insights into the expected spectral features.[8][9][10]
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, likely in the range of 7.0-8.0 ppm. The integration of these signals should correspond to 10 protons.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the carbonate group (typically around 150-160 ppm), the olefinic carbons of the dioxole ring, and the carbons of the phenyl groups.
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FTIR: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the cyclic carbonate, typically in the region of 1800-1850 cm⁻¹. Other characteristic peaks would include those for the C=C stretching and the aromatic C-H stretching.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (238.24 g/mol ). The fragmentation pattern would likely involve the loss of CO₂ and other characteristic fragments of the phenyl groups.
Reactivity and Synthetic Applications
The synthetic utility of 4,5-Diphenyl-1,3-dioxol-2-one stems from the reactivity of its cyclic carbonate ring. The molecule can serve as a versatile building block in organic synthesis, particularly through ring-opening reactions.[5]
Caption: Synthetic workflow utilizing 4,5-Diphenyl-1,3-dioxol-2-one.
Role in the Synthesis of Bioactive Molecules
4,5-Diphenyl-1,3-dioxol-2-one is cited as a key intermediate in the synthesis of pharmaceuticals, particularly anticoagulant and anti-inflammatory agents.[1][5] The dioxolone moiety can be a precursor to various functional groups that are integral to the structure and activity of these drugs. While specific drug examples derived directly from the diphenyl compound are not detailed in the provided search results, the broader class of dioxolane and dioxolone derivatives has been explored for its potential in developing new therapeutic agents. For instance, various 1,3-dioxolane derivatives have been investigated for their anticonvulsant activities.[11]
The general strategy involves the ring-opening of the dioxolone to introduce desired functionalities, which are then elaborated to construct the final drug molecule. This approach allows for the stereocontrolled introduction of functional groups, which is often a critical aspect of drug design and efficacy.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with 4,5-Diphenyl-1,3-dioxol-2-one.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
4,5-Diphenyl-1,3-dioxol-2-one stands as a valuable and versatile intermediate in organic synthesis with demonstrated potential in the development of new pharmaceuticals. Its straightforward synthesis from readily available starting materials and the reactivity of its cyclic carbonate ring make it an attractive building block for medicinal chemists. While the full scope of its applications is still being explored, its role as a precursor to anticoagulant and anti-inflammatory agents highlights its significance.
Future research in this area could focus on the development of more efficient and greener synthetic routes to this compound, as well as the exploration of its reactivity in a wider range of chemical transformations. Furthermore, the synthesis and biological evaluation of novel drug candidates derived from 4,5-Diphenyl-1,3-dioxol-2-one could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. As the demand for innovative pharmaceuticals continues to grow, the importance of versatile intermediates like 4,5-Diphenyl-1,3-dioxol-2-one is set to increase, solidifying its place in the toolbox of synthetic and medicinal chemists.
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